Ergoline

Catalog No.
S624520
CAS No.
478-88-6
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergoline

CAS Number

478-88-6

Product Name

Ergoline

IUPAC Name

(6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1

InChI Key

RHGUXDUPXYFCTE-ZWNOBZJWSA-N

SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Synonyms

Ergoline, Ergolines

Canonical SMILES

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Isomeric SMILES

C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1

Description

Ergoline is an ergoline alkaloid, a diamine, an indole alkaloid fundamental parent and an indole alkaloid.
A series of structurally-related alkaloids that contain the ergoline backbone structure.

Ergoline is a complex organic compound characterized by a tetracyclic structure, which serves as the backbone for a variety of biologically active alkaloids known as ergoline derivatives. This compound has garnered significant attention due to its presence in natural sources such as the ergot fungus (Claviceps purpurea) and certain plants like Argyreia nervosa and Ipomoea tricolor. Ergoline derivatives include well-known substances such as lysergic acid diethylamide (LSD) and ergine, which are recognized for their psychoactive properties. The structural formula of ergoline is C14H16N2C_{14}H_{16}N_{2} with a molar mass of approximately 212.29 g/mol .

That are pivotal in synthesizing its derivatives. One key reaction involves the prenylation of tryptophan, which is the initial step in the biosynthesis of ergoline alkaloids. This process is catalyzed by the enzyme dimethylallyltryptophan synthase, leading to the formation of intermediates such as chanoclavine and lysergic acid . Other reactions include:

  • Aryne cyclization: This reaction is crucial in synthesizing lysergic acid from simpler precursors .
  • Reduction and substitution reactions: These are employed to modify functional groups on the ergoline skeleton, facilitating the creation of various derivatives with distinct pharmacological properties .

Ergoline and its derivatives exhibit a wide range of biological activities. Many ergoline alkaloids act as agonists or antagonists at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in their psychedelic effects. Additionally, some ergolines have dopaminergic activity, influencing dopamine receptors and thus affecting mood and cognition. Notably, compounds like ergotamine are utilized clinically for their vasoconstrictive properties, making them valuable in treating migraines .

The synthesis of ergoline can be achieved through several methods:

  • Biosynthesis: Naturally occurring ergolines are synthesized by fungi through a series of enzymatic reactions starting from tryptophan .
  • Chemical synthesis: Various synthetic pathways have been developed, including:
    • Total synthesis: Involves multiple steps to construct the ergoline framework from simpler organic compounds .
    • Semi-synthetic methods: These methods modify naturally occurring alkaloids to produce desired derivatives with enhanced properties or reduced side effects .

Ergoline derivatives have diverse applications across multiple fields:

  • Pharmaceuticals: Many ergolines are used in medications for treating migraines (e.g., ergotamine) and other conditions related to vascular disorders.
  • Psychoactive substances: Compounds like LSD are utilized in psychotherapy and research into consciousness and perception.
  • Agriculture: Some ergolines have potential uses as biopesticides due to their biological activity against pests .

Research into the interactions of ergoline compounds with biological systems has revealed their complex pharmacodynamics. Ergoline derivatives often interact with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. These interactions can lead to both therapeutic effects and adverse reactions, making understanding these mechanisms crucial for drug development. Studies indicate that modifications to the ergoline structure can significantly alter receptor affinity and activity profiles .

Ergoline shares structural similarities with several other compounds, particularly those within the class of indole alkaloids. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Lysergic AcidContains a carboxylic acid group at C-8Precursor for LSD; psychoactive effects
ErgotamineHas a phenyl group at R1Used clinically for migraine treatment
ErgineLacks additional substituentsFound in plants; less potent than other derivatives
MethergineContains an ethyl group at R2Used for postpartum hemorrhage management
MethysergideHas a methyl group at R1Antimigraine agent; serotonergic activity

These compounds highlight the versatility of the ergoline structure while demonstrating how slight modifications can lead to significant differences in biological activity and therapeutic applications .

XLogP3

2.3

UNII

D5RC6H62GW

Wikipedia

Ergoline

Dates

Last modified: 02-18-2024

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